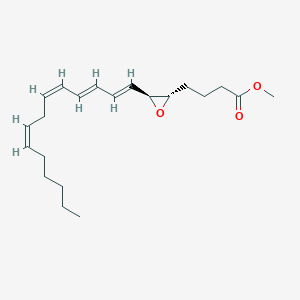

Éster metílico de leucotrieno A4

Descripción general

Descripción

El éster metílico de leucotrieno A4 es un derivado del leucotrieno A4, que es un miembro de la familia de los leucotrienos. Los leucotrienos son mediadores inflamatorios eicosanoides producidos en los leucocitos por la oxidación del ácido araquidónico. El éster metílico de leucotrieno A4 se sintetiza en mastocitos, eosinófilos y neutrófilos a partir del ácido araquidónico mediante la enzima 5-lipooxigenasa de araquidonato. Este compuesto es conocido por su papel en las respuestas inflamatorias y está involucrado en diversos procesos biológicos.

Aplicaciones Científicas De Investigación

El éster metílico de leucotrieno A4 tiene varias aplicaciones de investigación científica:

Química: Se utiliza como precursor en la síntesis de otros leucotrienos y compuestos relacionados.

Biología: Se estudia por su papel en las respuestas inflamatorias y la señalización celular.

Industria: Utilizado en la producción de inhibidores de leucotrienos y otros agentes terapéuticos.

Mecanismo De Acción

El éster metílico de leucotrieno A4 ejerce sus efectos a través de su conversión a leucotrienos activos, como el leucotrieno B4 y el leucotrieno C4. Estos compuestos se unen a receptores específicos en las células diana, lo que lleva a la activación de vías de señalización que promueven la inflamación. Los objetivos moleculares primarios incluyen los receptores de leucotrienos y las enzimas involucradas en la biosíntesis de leucotrienos .

Compuestos Similares:

Leucotrieno B4: Un potente quimioatrayente y activador de células inflamatorias.

Leucotrieno C4: Involucrado en la contracción del músculo liso y el aumento de la permeabilidad vascular.

Leucotrieno D4: Similar al leucotrieno C4 pero con actividades biológicas adicionales.

Leucotrieno E4: El producto final en la vía de biosíntesis de leucotrienos.

Singularidad: El éster metílico de leucotrieno A4 es único debido a su papel como precursor en la biosíntesis de varios leucotrienos. Su estabilidad como éster metílico permite una manipulación y almacenamiento más fáciles en comparación con la forma de ácido libre .

Análisis Bioquímico

Biochemical Properties

Leukotriene A4 methyl ester plays a crucial role in biochemical reactions as a substrate for specific enzymes. It interacts with leukotriene A4 hydrolase and leukotriene C4 synthase. Leukotriene A4 hydrolase converts leukotriene A4 methyl ester into leukotriene B4, a potent chemoattractant for neutrophils. Leukotriene C4 synthase, on the other hand, converts leukotriene A4 methyl ester into leukotriene C4, which is involved in smooth muscle contraction and increased vascular permeability .

Cellular Effects

Leukotriene A4 methyl ester influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In immune cells, leukotriene A4 methyl ester is involved in the production of inflammatory cytokines and chemokines, leading to the recruitment of immune cells to sites of inflammation. This compound also plays a role in the regulation of vascular permeability and smooth muscle contraction, impacting conditions such as asthma and allergic reactions .

Molecular Mechanism

The molecular mechanism of leukotriene A4 methyl ester involves its conversion by specific enzymes. Leukotriene A4 hydrolase catalyzes the hydrolysis of leukotriene A4 methyl ester to leukotriene B4, which then binds to its receptors on immune cells, promoting chemotaxis and activation. Leukotriene C4 synthase catalyzes the conjugation of leukotriene A4 methyl ester with glutathione to form leukotriene C4, which binds to cysteinyl leukotriene receptors, leading to smooth muscle contraction and increased vascular permeability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of leukotriene A4 methyl ester can change over time. The compound is relatively stable, but its free acid form is highly unstable. Over time, leukotriene A4 methyl ester can be hydrolyzed to its free acid form, which then participates in further biochemical reactions. Long-term studies have shown that leukotriene A4 methyl ester can have sustained effects on cellular function, particularly in the context of inflammation and immune response .

Dosage Effects in Animal Models

The effects of leukotriene A4 methyl ester vary with different dosages in animal models. At low doses, it can effectively modulate inflammatory responses without causing significant adverse effects. At high doses, leukotriene A4 methyl ester can lead to toxic effects, including excessive inflammation and tissue damage. These dosage-dependent effects highlight the importance of careful dosing in therapeutic applications .

Metabolic Pathways

Leukotriene A4 methyl ester is involved in several metabolic pathways. It is synthesized from arachidonic acid by the action of 5-lipoxygenase. Once formed, leukotriene A4 methyl ester can be converted to leukotriene B4 by leukotriene A4 hydrolase or to leukotriene C4 by leukotriene C4 synthase. These metabolic pathways are crucial for the regulation of inflammatory responses and the production of other bioactive leukotrienes .

Transport and Distribution

Within cells and tissues, leukotriene A4 methyl ester is transported and distributed by specific transporters and binding proteins. It can be taken up by immune cells, where it is converted to other leukotrienes. The distribution of leukotriene A4 methyl ester within tissues is influenced by its interactions with transport proteins and its conversion to other bioactive compounds .

Subcellular Localization

Leukotriene A4 methyl ester is localized in various subcellular compartments, depending on the cell type and its state of activation. In immune cells, it is primarily found in the cytoplasm, where it interacts with enzymes involved in leukotriene biosynthesis. The subcellular localization of leukotriene A4 methyl ester can affect its activity and function, particularly in the context of inflammation and immune responses .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis del éster metílico de leucotrieno A4 implica varios pasos. Un enfoque incluye la síntesis estereoespecífica de (2E,4Z,7Z)-2,4,7-tridecatrienol, un intermedio clave, a través del reordenamiento promovido por alúmina de etil (7Z)-3,4,7-tridecatrienoato a etil (2E,4Z,7Z)-2,4,7-tridecatrienoato . Otro método implica el uso de química de ilide de sulfonio, aunque la reacción de Wittig también es una alternativa viable .

Métodos de Producción Industrial: La producción industrial del éster metílico de leucotrieno A4 generalmente implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la estereoquímica y el rendimiento deseados. El compuesto a menudo se suministra en una solución de trietilamina y hexano para mantener la estabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones: El éster metílico de leucotrieno A4 experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar leucotrieno B4 o leucotrieno C4.

Reducción: Las reacciones de reducción son menos comunes pero pueden ocurrir bajo condiciones específicas.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos.

Reactivos y Condiciones Comunes:

Oxidación: Los reactivos comunes incluyen oxígeno molecular y oxidasas específicas.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Los nucleófilos como los tioles y las aminas a menudo se emplean.

Productos Principales:

Leucotrieno B4: Formado a través de la oxidación por la hidrolasa de leucotrieno A4.

Leucotrieno C4: Formado a través de la conjugación con glutatión.

Comparación Con Compuestos Similares

Leukotriene B4: A potent chemoattractant and activator of inflammatory cells.

Leukotriene C4: Involved in smooth muscle contraction and increased vascular permeability.

Leukotriene D4: Similar to leukotriene C4 but with additional biological activities.

Leukotriene E4: The final product in the leukotriene biosynthesis pathway.

Uniqueness: Leukotriene A4 methyl ester is unique due to its role as a precursor in the biosynthesis of various leukotrienes. Its stability as a methyl ester allows for easier handling and storage compared to the free acid form .

Propiedades

IUPAC Name |

methyl 4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-14,16,19-20H,3-6,9,15,17-18H2,1-2H3/b8-7-,11-10-,13-12+,16-14+/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKAVFHPLJFCMZ-NIBLXIPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]1[C@@H](O1)CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424293 | |

| Record name | methyl 4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73466-12-3 | |

| Record name | methyl 4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of leukotriene A4 methyl ester?

A1: The molecular formula of leukotriene A4 methyl ester is C21H32O3, and its molecular weight is 332.48 g/mol.

Q2: What synthetic strategies have been employed for the preparation of LTA4 methyl ester?

A2: Several approaches have been explored for synthesizing LTA4 methyl ester, including:

- Acetylene Intermediates: This strategy involves assembling the carbon chain through acetylenide anion condensations and introducing (Z)-double bonds by triple bond hydrogenation. [, , ]

- Propargylic Alcohol Rearrangement: This method utilizes alumina-promoted rearrangement of specific esters to access key intermediates for LTA4 methyl ester synthesis. []

- Wittig Olefination: This approach involves reacting a phosphonium ylide with an epoxy dienal to construct the LTA4 methyl ester framework. [, ]

Q3: How can researchers access deuterated versions of LTA4 methyl ester?

A3: Deuterated LTA4 methyl ester analogs can be synthesized using deuterated starting materials or by incorporating deuterium through specific reactions like semi-hydrogenation with D2 gas. [, , ]

Q4: Can LTA4 methyl ester be converted into biologically active leukotrienes?

A4: Yes, LTA4 methyl ester can be enzymatically converted into leukotriene C4 methyl ester (LTC4 methyl ester) by various glutathione S-transferases (GSTs). [, , ]

Q5: Do different GSTs exhibit varying efficiencies in converting LTA4 methyl ester to LTC4 methyl ester?

A5: Yes, different GST isozymes display varying enantioselectivity and conversion rates for LTA4 methyl ester. For example, rat liver 3-4 GST exhibits a high conversion rate but favors the (5R, 6R) enantiomer, while human placental GST shows selectivity for the natural (5S, 6S) enantiomer but with a lower conversion rate. []

Q6: Is LTA4 methyl ester a substrate for leukotriene C4 synthase?

A6: Yes, LTA4 methyl ester can be utilized as a substrate by leukotriene C4 synthase, the enzyme responsible for conjugating LTA4 with glutathione to form LTC4. [, ]

Q7: Are there other enzymes that can metabolize LTA4 methyl ester?

A7: Besides GSTs and leukotriene C4 synthase, LTA4 hydrolase can convert LTA4 methyl ester into metabolites like 5,12(S)-dihydroxy-eicosatetraenoic acid methyl ester (5,12(S)-diHETE-Me). []

Q8: What are the potential applications of LTA4 methyl ester?

A8: LTA4 methyl ester serves as a valuable tool in various research areas:

- Studying Leukotriene Biosynthesis: LTA4 methyl ester helps elucidate the mechanisms of enzymes involved in leukotriene biosynthesis, such as GSTs and leukotriene C4 synthase. [, , , ]

- Investigating Leukotriene Receptors: Radiolabeled or modified LTA4 methyl ester analogs can be used to characterize leukotriene receptors and develop potential antagonists. [, ]

- Developing Analytical Methods: LTA4 methyl ester and its derivatives are used to develop and validate analytical techniques for quantifying leukotrienes in biological samples. [, ]

Q9: Are there any known structure-activity relationship studies involving LTA4 methyl ester?

A9: Yes, research has explored modifying the structure of LTA4 methyl ester to develop stable analogs or introduce molecular probes for studying leukotriene receptors. These modifications often focus on the omega-end of the molecule to influence its susceptibility to beta-oxidation or its binding affinity to specific receptors. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methoxy-2-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]phenol](/img/structure/B191627.png)